β-Elimination Pathway in Amine Reactions: Unique Vinylsulfonamide Formation vs. γ-Homologue
When reacted with N-nucleophiles (amines), 2-(trifluoromethoxy)ethanesulfonyl chloride (β-CF3O-ethanesulfonyl chloride) undergoes β-elimination of trifluoromethanol, affording vinylsulfonamides as the reaction products rather than the expected β-CF3O-ethanesulfonamides. In contrast, the higher homologue γ-CF3O-propanesulfonyl chloride reacts normally with amines to produce the intended γ-(trifluoromethoxy)propane sulfonamides without elimination [1]. This reactivity difference is structural and positional: the β-OCF3 group creates a leaving group (CF3O⁻) that is readily eliminated, whereas the γ-OCF3 homolog retains the OCF3 functionality in the final sulfonamide product [1].
| Evidence Dimension | Reaction outcome with N-nucleophiles (amines) |
|---|---|
| Target Compound Data | β-CF3O-ethanesulfonyl chloride → vinylsulfonamide via β-elimination of CF3OH |
| Comparator Or Baseline | γ-CF3O-propanesulfonyl chloride → γ-CF3O-propane sulfonamide (no elimination) |
| Quantified Difference | Qualitative outcome: elimination vs. retention of OCF3 functionality |
| Conditions | Reaction with amines (N-nucleophiles) under standard sulfonylation conditions |
Why This Matters
This dictates synthetic strategy selection: β-CF3O-ethanesulfonyl chloride is specifically useful for generating vinylsulfonamide scaffolds, whereas γ-CF3O-propanesulfonyl chloride is required when retention of the OCF3 group in an aliphatic sulfonamide is desired.
- [1] Logvinenko IG, Kondratov IS, Dobrydnev AV, Kozytskiy AV, Grygorenko OO. Synthesis and reactions of ω-CF3O-substituted aliphatic sulfonyl chlorides. Journal of Fluorine Chemistry. 2021;246:109799. View Source
